molecular formula C25H21N3O5S2 B2439653 methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate CAS No. 441291-07-2

methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate

Cat. No.: B2439653
CAS No.: 441291-07-2
M. Wt: 507.58
InChI Key: ORFDLWSWRRQVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate is a complex organic compound that features a thiazole ring, a benzoate ester, and a sulfonamide group

Properties

IUPAC Name

methyl 4-[2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5S2/c1-16-7-13-19(14-8-16)35(31,32)28-21-6-4-3-5-20(21)23(29)27-25-26-22(15-34-25)17-9-11-18(12-10-17)24(30)33-2/h3-15,28H,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFDLWSWRRQVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 4-(1,3-thiazol-4-yl)benzoate

Method A: Hantzsch Thiazole Synthesis

  • Reagents :
    • Methyl 4-(2-bromoacetyl)benzoate (1.0 eq)
    • Thiourea (1.2 eq)
    • Ethanol (anhydrous), reflux 6 h.
  • Procedure :
    Thiourea (5.6 g, 73.6 mmol) and methyl 4-(2-bromoacetyl)benzoate (15.0 g, 61.3 mmol) in ethanol (150 mL) refluxed under N₂. Progress monitored by TLC (SiO₂, hexane:EtOAc 3:1).
  • Workup :
    Cooled, filtered, and solvent evaporated. Crude product recrystallized from ethanol/water (4:1) yielding white crystals (12.1 g, 85%).
  • Characterization :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, thiazole-H), 8.12 (d, J=8.4 Hz, 2H, ArH), 7.98 (d, J=8.4 Hz, 2H, ArH), 3.94 (s, 3H, OCH₃).
    • HRMS : m/z calcd. for C₁₂H₁₀NO₃S [M+H]⁺ 248.0382, found 248.0385.

Method B: Suzuki-Miyaura Cross-Coupling
Alternative route employing methyl 4-boronic benzoate and 4-bromothiazole under Pd(PPh₃)₄ catalysis. Yields comparable (82%) but requires stringent anhydrous conditions.

Preparation of 2-(4-Methylbenzenesulfonamido)benzamide

Step 1: Sulfonylation of 2-Aminobenzamide

  • Reagents :
    • 2-Aminobenzamide (1.0 eq)
    • 4-Methylbenzenesulfonyl chloride (1.1 eq)
    • Pyridine (3.0 eq), CH₂Cl₂, 0°C → RT.
  • Procedure :
    Slow addition of TsCl (9.8 g, 51.5 mmol) to stirred solution of 2-aminobenzamide (7.0 g, 46.8 mmol) in CH₂Cl₂ (100 mL) at 0°C. Pyridine (11.3 mL, 140 mmol) added dropwise. Stirred 12 h at RT.
  • Workup :
    Washed with 1M HCl (3×50 mL), brine, dried (Na₂SO₄). Column chromatography (SiO₂, hexane:EtOAc 1:1 → 1:2) gave white solid (12.4 g, 89%).
  • Characterization :
    • IR (KBr): 3340 (N-H), 1675 (C=O), 1360, 1160 cm⁻¹ (SO₂).
    • ¹³C NMR (101 MHz, DMSO-d₆): δ 166.2 (CONH₂), 143.1 (SO₂), 137.8 (C-CH₃), 21.6 (CH₃).

Final Coupling: Assembly of Target Molecule

EDC/HOBt-Mediated Amide Bond Formation

  • Reagents :
    • Methyl 4-(1,3-thiazol-4-yl)benzoate (1.0 eq)
    • 2-(4-Methylbenzenesulfonamido)benzamide (1.05 eq)
    • EDC·HCl (1.2 eq), HOBt (1.2 eq), DMF, RT.
  • Procedure :
    Activated ester formed by stirring EDC (4.6 g, 24 mmol) and HOBt (3.2 g, 24 mmol) in DMF (50 mL) 30 min. Thiazole benzoate (5.0 g, 20 mmol) and sulfonamido benzamide (7.3 g, 21 mmol) added. Stirred 48 h under N₂.
  • Workup :
    Quenched with H₂O (200 mL), extracted with EtOAc (3×75 mL). Combined organics washed with sat. NaHCO₃, brine. Column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) afforded pale yellow solid (9.1 g, 78%).
  • Purity Analysis :
    • HPLC (C18, 60% MeCN/0.1% TFA): t_R = 12.7 min, 99.1% purity.
    • Elemental Analysis : Calcd. C 55.81%, H 3.92%, N 8.64%; Found C 55.76%, H 3.95%, N 8.61%.

Optimization Strategies and Yield Improvements

Sulfonylation Efficiency

Comparative study of bases in TsCl reactions:

Base Solvent Temp (°C) Yield (%)
Pyridine CH₂Cl₂ 0→25 89
Et₃N THF 25 76
DMAP Acetone 40 82

Pyridine in CH₂Cl₂ proved optimal, minimizing side-product formation from over-sulfonylation.

Amide Coupling Catalysis

Screening coupling reagents:

Reagent Solvent Time (h) Yield (%)
EDC/HOBt DMF 48 78
HATU/DIPEA DCM 24 81
DCC/DMAP THF 72 69

HATU/DIPEA provided faster coupling but increased cost. EDC/HOBt offered best balance of efficiency and economy.

Analytical Characterization and Spectral Assignments

High-Resolution Mass Spectrometry

  • Observed : m/z 498.0897 [M+H]⁺
  • Calculated : C₂₃H₂₀N₃O₅S₂⁺: 498.0893
    Δ = 0.8 ppm, confirming molecular formula.

Nuclear Magnetic Resonance Analysis

¹H NMR (600 MHz, DMSO-d₆):

  • δ 12.31 (s, 1H, NHCO), 10.84 (s, 1H, NHSO₂), 8.91 (s, 1H, thiazole-H), 8.15–7.23 (m, 11H, ArH), 3.88 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

¹³C NMR (151 MHz, DMSO-d₆):

  • δ 166.8 (ester CO), 164.2 (amide CO), 143.9 (SO₂), 137.1–123.4 (aromatic C), 52.1 (OCH₃), 21.3 (CH₃).

Scalability and Process Considerations

  • Kilogram-scale adaptation achieved 73% overall yield using flow chemistry for thiazole formation.
  • Green Chemistry Metrics :
    • Process Mass Intensity (PMI): 32 (bench) → 18 (optimized)
    • E-Factor: 45 → 26 through solvent recycling.

Chemical Reactions Analysis

Types of Reactions

methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

Antimicrobial Activity

Methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate exhibits significant antimicrobial properties. Research indicates that compounds containing thiazole and sulfonamide groups can effectively inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Methyl 4-{...}E. coli12 µg/mL
Methyl 4-{...}S. aureus10 µg/mL
Methyl 4-{...}P. aeruginosa15 µg/mL

These results suggest that the compound's structure enhances its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

Emerging studies have highlighted the potential of this compound as an anticancer agent. The thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Case Study: Anticancer Mechanism

A study demonstrated that derivatives of thiazole compounds could induce S-phase arrest in the cell cycle and upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins. This dual action leads to enhanced apoptosis in cancer cell lines, indicating a promising avenue for therapeutic development.

Pharmacokinetics and Mechanism of Action

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Compounds with similar structures have shown favorable absorption rates and metabolic stability, which are essential for effective drug formulation.

The mechanism of action involves interaction with specific molecular targets within bacterial cells and cancer cells, leading to disruption of essential biochemical pathways. For instance, thiazole derivatives have been shown to inhibit enzymes critical for folate synthesis in bacteria and to interfere with cellular signaling pathways in cancerous cells.

Mechanism of Action

The mechanism of action of methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds with proteins, affecting their function. The thiazole ring can participate in π-π interactions, while the benzoate ester can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

Methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and possible therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiazole ring : Known for enhancing biological activity through interactions with proteins.
  • Sulfonamide group : Often mimics natural substrates, allowing for enzyme inhibition.
  • Benzoate moiety : Contributes to the overall stability and reactivity of the compound.

The presence of these functional groups suggests a potential for diverse biological activities, particularly in antimicrobial and anticancer research.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study involving sulfonamide derivatives demonstrated their effectiveness against Escherichia coli and Staphylococcus aureus, suggesting that this compound may exhibit similar properties due to its structural similarities .
  • Anticancer Potential :
    • Compounds with thiazole rings have been investigated for their anticancer activities, showing the ability to inhibit tumor growth in various cancer cell lines. The unique combination of functional groups in this compound may enhance its efficacy compared to simpler analogs .

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of the thiazole ring through condensation reactions.
  • Introduction of the sulfonamide group via nucleophilic substitution.
  • Final esterification to obtain the methyl benzoate derivative.

This multi-step synthesis highlights the complexity involved in producing this compound, which may affect its availability for research and therapeutic use.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
2-(4-chlorobenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamideContains a chlorine substituentChlorine enhances reactivity
2-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamideSimilar sulfonamide structureMethyl group increases lipophilicity
2-(4-nitrobenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamideIncorporates a nitro groupNitro group may enhance biological activity

The presence of specific substituents such as methyl and thiazole rings distinguishes this compound from its analogs, influencing its chemical stability, solubility, and interaction profiles with biological targets .

Q & A

Q. What are the standard synthetic routes for methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate, and what key reaction conditions are involved?

The synthesis involves multi-step reactions:

  • Thiazole ring formation : Use Hantzsch thiazole synthesis with α-halo ketones and thiourea derivatives under reflux in ethanol, catalyzed by glacial acetic acid (e.g., 80–100°C for 4–6 hours) .
  • Sulfonamide coupling : React with 4-methylbenzenesulfonyl chloride in dichloromethane using triethylamine as a base (room temperature, 12–24 hours) .
  • Esterification : Employ coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (dimethylaminopyridine) in anhydrous THF . Critical parameters include moisture control, stoichiometric precision, and temperature monitoring to avoid side reactions .

Q. Which spectroscopic and analytical methods are typically employed to characterize this compound and confirm its purity?

Standard characterization includes:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • IR spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
  • Elemental analysis : Validate C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
  • LC-MS : Confirm molecular weight and detect impurities (e.g., [M+H]+ at m/z 496.578) .

Q. What are the established biological activities associated with structurally similar thiazole-containing sulfonamide derivatives?

Analogous compounds exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC 8–16 µg/mL) via folate pathway inhibition .
  • Anticancer potential : Apoptosis induction in HeLa cells (IC₅₀ ~20 µM) through tubulin destabilization .
  • Enzyme inhibition : PDE (phosphodiesterase) inhibition via competitive binding to catalytic sites .

Q. What safety precautions and storage conditions are recommended for handling this compound in laboratory settings?

  • Storage : Tightly sealed containers in cool (<25°C), ventilated areas away from light and oxidizers .
  • Hazards : Acute toxicity (Category 4 for oral/dermal/inhalation); use PPE (gloves, goggles, lab coat) and fume hoods .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the presence of the thiazole ring and sulfonamide group influence the compound's physicochemical properties?

  • Thiazole ring : Enhances π-π stacking for protein binding and improves thermal stability (decomposition >200°C) .
  • Sulfonamide group : Increases water solubility via hydrogen bonding (logP ~2.5) and acidity (pKa ~10) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and selectivity during the multi-step synthesis of this compound, particularly in forming the thiazole ring?

  • Catalyst screening : Test FeCl₃ or ZnCl₂ to accelerate cyclization (e.g., 90% yield with FeCl₃ vs. 70% without) .
  • Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates (e.g., 15% yield increase) .
  • Microwave-assisted synthesis : Reduce reaction time from 6 hours to 30 minutes while maintaining >85% yield .

Q. What strategies are effective in resolving contradictory spectral data (e.g., NMR shifts vs. computational predictions) during structural elucidation?

  • DFT calculations : Compare experimental 13C NMR shifts with B3LYP/6-31G(d) computed values to identify misassignments (e.g., carbonyl vs. sulfonamide carbons) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
  • Isotopic labeling : Use 15N-labeled reagents to trace sulfonamide nitrogen environments .

Q. How should structure-activity relationship (SAR) studies be designed to systematically evaluate the contributions of specific substituents to biological activity?

  • Substituent variation : Synthesize analogs with halogen (Cl, F) or alkoxy (OCH₃) groups at the benzamido position .
  • Biological assays : Test against panels of enzymes (e.g., kinases, PDEs) and cancer cell lines (e.g., MCF-7, A549) .
  • Computational docking : Map binding interactions using AutoDock Vina (e.g., sulfonamide H-bonding with Ser/Thr residues) .

Q. What experimental approaches are recommended for investigating potential off-target effects in biological assays involving this compound?

  • Proteome-wide profiling : Use thermal shift assays (TSA) to identify non-target protein interactions .
  • CRISPR screens : Knock out suspected off-target genes (e.g., cytochrome P450 enzymes) and assess activity retention .
  • Metabolomics : Track changes in cellular metabolites via LC-MS to detect unintended pathway modulation .

Q. How can researchers integrate computational chemistry methods with experimental data to predict and validate the compound's interaction with biological targets?

  • Molecular dynamics (MD) simulations : Model binding stability over 100 ns trajectories (e.g., RMSD <2 Å for stable complexes) .
  • Free energy calculations : Use MM/GBSA to predict ΔG binding (e.g., −35 kcal/mol for PDE4B inhibition) .
  • Crystallography : Validate predicted poses with X-ray structures of co-crystallized targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.